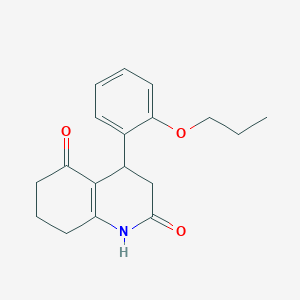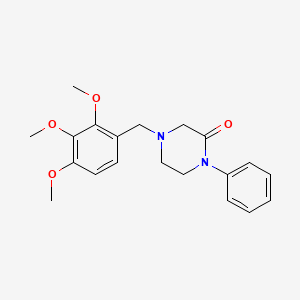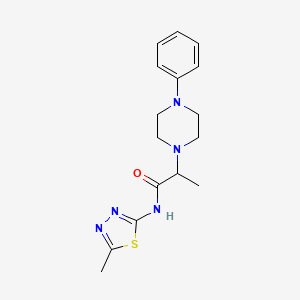
4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound with potential applications in scientific research. It is commonly referred to as PPTQ and is a derivative of quinolone. PPTQ has been studied for its potential use in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of PPTQ is not fully understood. However, it has been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory receptor in the central nervous system. PPTQ has been shown to enhance the activity of this receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
PPTQ has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, anxiolytic, and antitumor properties. The compound has been shown to modulate the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This results in the observed effects of PPTQ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PPTQ is its potential use in the development of new drugs. The compound has been shown to exhibit various pharmacological properties, making it a potential candidate for the development of new drugs for various diseases.
However, one of the limitations of PPTQ is its relatively low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Direcciones Futuras
There are several future directions for research on PPTQ. One potential direction is the development of new drugs based on the compound. PPTQ has been shown to exhibit various pharmacological properties, making it a potential candidate for the development of new drugs for various diseases.
Another potential direction is the study of the compound's mechanism of action. The exact mechanism of action of PPTQ is not fully understood, and further research in this area could lead to a better understanding of the compound's pharmacological properties.
Conclusion
PPTQ is a chemical compound with potential applications in various fields of scientific research. The compound has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, anxiolytic, and antitumor properties, making it a potential candidate for the development of new drugs. The compound's mechanism of action is not fully understood, and further research in this area could lead to a better understanding of its pharmacological properties.
Aplicaciones Científicas De Investigación
PPTQ has been studied for its potential use in various fields of scientific research. One of the major applications of PPTQ is in medicinal chemistry. The compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
PPTQ has also been studied in neuroscience research. It has been shown to have a modulatory effect on the activity of the GABA-A receptor, which is a major inhibitory receptor in the central nervous system. This makes PPTQ a potential candidate for the treatment of anxiety and other neurological disorders.
In pharmacology research, PPTQ has been shown to exhibit antitumor activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-(2-propoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-10-22-16-9-4-3-6-12(16)13-11-17(21)19-14-7-5-8-15(20)18(13)14/h3-4,6,9,13H,2,5,7-8,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYRUSTWYNAZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4436078.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436090.png)

![N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4436101.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4436104.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)propanamide](/img/structure/B4436110.png)


![9-(3-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436128.png)
![N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B4436151.png)
![N-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4436155.png)
